Adenosine 5'-monophosphate monohydrate

Übersicht

Beschreibung

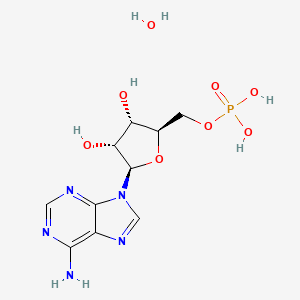

Adenosine 5’-monophosphate monohydrate, also known as 5’-adenylic acid, is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is found in RNA and is involved in energy transfer and signal transduction within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate monohydrate can be synthesized through enzymatic reactions involving adenosine and phosphate donors. One common method involves the use of adenosine kinase to phosphorylate adenosine in the presence of adenosine triphosphate (ATP) as a phosphate donor .

Industrial Production Methods: Industrial production of adenosine 5’-monophosphate monohydrate often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by 5'-Nucleotidase

5'-AMP is hydrolyzed by 5'-nucleotidase to produce adenosine and inorganic phosphate (Pi), a critical step in purine metabolism.

Assay Parameters

| Parameter | Value |

|---|---|

| Enzyme | 5'-Nucleotidase |

| Substrate | 5'-AMP |

| Product | Adenosine + Pi |

| Detection Method | Colorimetric (Pi assay) |

| Optimal pH | 7.4–8.0 |

Key Findings

-

Hydrolysis occurs at the phosphoester bond, liberating Pi for metabolic signaling (e.g., AMPK activation) .

-

Reaction kinetics follow Michaelis-Menten behavior, with values dependent on enzyme source .

Reductive Reactions in Sulfate Respiration

In sulfate-reducing bacteria, 5'-AMP is a product of adenosine 5'-phosphosulfate (APS) reductase activity during dissimilatory sulfate reduction.

Reaction Pathway

Catalytic Features

-

APS reductase (APSR) uses reduced FAD to transfer electrons to APS.

-

Arg317 residue modulates reaction directionality ("arginine in" vs. "arginine out" conformations) .

-

Quantum-mechanical studies confirm a two-step mechanism: FADH–SO₃ adduct formation followed by reductive cleavage .

Phosphorylation and Metabolic Regulation

5'-AMP participates in phosphorylation cascades, notably activating AMP-activated protein kinase (AMPK).

Key Interactions

-

AMPK Activation: 5'-AMP binds to AMPK’s γ-subunit, inducing conformational changes that inhibit dephosphorylation (Thr172) and enhance kinase activity .

-

ATP Synthase Inhibition: Elevated 5'-AMP levels during energy stress suppress ATP-consuming pathways .

Metabolic Impact

| Pathway | Effect of 5'-AMP |

|---|---|

| Glycolysis | Enhanced |

| Fatty Acid Oxidation | Enhanced |

| Cholesterol Synthesis | Inhibited |

Chemical Modifications and Derivatives

5'-AMP undergoes functionalization for applications in biotechnology and pharmacology.

Notable Derivatives

| Derivative | Application |

|---|---|

| Cyclic AMP (cAMP) | Second messenger in signaling |

| Adenosine 5'-diphosphate (ADP) | Energy transfer in mitochondria |

| 5'-AMP-Sepharose | Affinity chromatography matrices |

Synthetic Routes

-

Phosphorylation: ATP sulfurylase catalyzes 5'-AMP synthesis from adenosine and sulfate .

-

Esterification: Alkylating agents modify the phosphate group for prodrug development .

Stability and Degradation

5'-AMP is susceptible to hydrolysis under acidic or alkaline conditions, forming adenosine and Pi.

Degradation Kinetics

| Condition | Half-Life | Primary Products |

|---|---|---|

| pH 2.0, 25°C | ~2 hours | Adenosine, Pi |

| pH 9.0, 25°C | ~30 minutes | Adenosine, Pi |

| Neutral pH, 4°C | Stable for weeks | – |

Stabilization Strategies

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Role in Cellular Energy and Signaling

Adenosine 5'-monophosphate monohydrate serves as a vital substrate in studies related to energy transfer and cellular signaling. It is integral to understanding metabolic pathways, particularly those involving adenosine triphosphate (ATP) metabolism. Researchers utilize 5'-AMP to investigate the mechanisms of energy production and consumption within cells, facilitating insights into various biological processes such as:

- Cellular respiration

- Metabolic regulation

- Signal transduction pathways

Pharmaceutical Development

Therapeutic Applications

5'-AMP is increasingly recognized for its potential in pharmaceutical formulations, particularly in treating cardiovascular diseases. Its role in regulating blood flow and heart function makes it a candidate for developing therapies aimed at:

- Improving myocardial oxygenation

- Reducing ischemic damage during heart attacks

Recent studies have demonstrated that co-administration of acetaminophen and 5'-AMP can significantly mitigate hepatotoxicity, suggesting its potential utility in drug formulations aimed at reducing liver damage during overdose situations .

Cell Culture Applications

Enhancing Cell Viability

In cell culture, this compound is frequently added to media to enhance cell growth and viability. Its application is crucial in:

- Tissue engineering

- Regenerative medicine

By promoting cellular proliferation and differentiation, 5'-AMP aids researchers in developing more effective cell-based therapies.

Diagnostic Tools

Assays and Disease Detection

This compound is utilized in various diagnostic assays that measure enzyme activity related to nucleotide metabolism. Its applications include:

- Detection of metabolic disorders

- Monitoring enzyme levels in liver function tests

Studies have shown that measuring the levels of adenosine metabolites can provide valuable insights into disease states, including liver injury and inflammatory conditions .

Research on Neurotransmission

Insights into Neurological Disorders

In neuroscience research, adenosine 5'-monophosphate plays a significant role in studying neurotransmitter release and its effects on neurophysiology. It has been linked to:

- Modulating synaptic transmission

- Influencing neuronal excitability

Research indicates that manipulating adenosine signaling pathways may offer therapeutic targets for treating neurological disorders such as epilepsy and neurodegenerative diseases .

Data Table: Key Applications of this compound

Case Studies

- Hepatoprotective Effects : A study demonstrated the hepatoprotective effects of adenosine 5'-monophosphate against acetaminophen-induced liver failure in mice. The administration of 5'-AMP significantly reduced liver damage markers and improved survival rates compared to controls .

- Neuroprotective Roles : Research indicated that adenosine 5'-monophosphate could modulate neurotransmitter release, providing a protective effect against excitotoxicity in neuronal cultures .

- Anti-inflammatory Properties : In models of acute liver failure induced by D-galactosamine/LPS, pre-treatment with adenosine 5'-monophosphate resulted in reduced hepatic injury and improved survival rates, highlighting its anti-inflammatory potential .

Wirkmechanismus

Adenosine 5’-monophosphate monohydrate exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy homeostasis. The compound also affects various immune functions, including the enhancement of T-cell maturation and natural killer cell activity .

Vergleich Mit ähnlichen Verbindungen

- Adenosine diphosphate (ADP)

- Adenosine triphosphate (ATP)

- Cytidine monophosphate (CMP)

- Guanosine monophosphate (GMP)

Comparison: Adenosine 5’-monophosphate monohydrate is unique in its role as a precursor to both ADP and ATP, which are critical for energy transfer in cells. Unlike CMP and GMP, which are involved in different metabolic pathways, adenosine 5’-monophosphate monohydrate is specifically linked to energy metabolism and signal transduction .

Biologische Aktivität

Adenosine 5'-monophosphate (AMP) monohydrate is a nucleotide that plays a critical role in various biological processes. It serves as a monomer in RNA synthesis and acts as a signaling molecule involved in energy metabolism and cellular regulation. This article explores the biological activity of AMP, highlighting its mechanisms of action, therapeutic potentials, and implications in various physiological contexts.

Chemical Structure and Properties

AMP consists of three components: a phosphate group, the sugar ribose, and the nucleobase adenine. Its chemical formula is C₁₀H₁₄N₅O₇P·H₂O, with a molecular weight of 365.24 g/mol. AMP is soluble in water and can be utilized as a reagent in biochemical assays and research applications.

AMP exerts its biological effects primarily through the activation of AMP-activated protein kinase (AMPK), which is crucial for maintaining cellular energy homeostasis. The activation of AMPK leads to several downstream effects:

- Inhibition of mTORC1 : AMP activates AMPK, which inhibits the mammalian target of rapamycin complex 1 (mTORC1), thereby regulating cell growth and metabolism.

- Reduction of Mitochondrial Activity : AMP induces a hypometabolic state, lowering mitochondrial respiration and oxygen demand, which can protect cells from hypoxic damage .

- Cell Proliferation : Research indicates that AMP promotes cell proliferation in epidermal basal cells, enhancing skin turnover and rejuvenation .

1. Role in Asthma Management

AMP has been investigated for its effects on bronchoconstriction in asthmatic patients. A study demonstrated that AMP administration resulted in increased neutrophil counts and altered gas exchange parameters, suggesting its role in airway inflammation .

2. Neuroprotective Effects

AMP has shown promise in protecting against ischemia-induced neuronal damage. In animal models, it was found to enhance survival rates during hypoxic conditions by inducing hypothermia and reducing metabolic demand on neurons . This property could be beneficial for treating conditions such as cardiac arrest or severe trauma.

3. Antiviral Activity

Recent studies suggest that AMP exhibits antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). This activity may be linked to its role as an A1 receptor agonist, influencing viral replication processes .

Case Study 1: Hypoxia-Induced Damage

In a controlled experiment involving mice subjected to hypoxia, AMP administration significantly increased survival times compared to untreated controls. The study highlighted the compound's ability to lower heart rates and induce a hypometabolic state, thereby protecting neuronal integrity during oxygen deprivation .

Case Study 2: Epidermal Turnover Enhancement

A clinical trial assessed the effects of AMP on skin rejuvenation. Participants receiving treatments containing AMP showed accelerated epidermal turnover rates compared to those receiving placebo treatments. This was attributed to enhanced cellular proliferation within the epidermis .

Data Tables

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Activation of AMPK | Inhibition of mTORC1 | Potential treatment for metabolic disorders |

| Protection from hypoxia | Induction of hypometabolic state | Neuroprotection in ischemic conditions |

| Enhancement of cell proliferation | Increased ATP levels | Skin rejuvenation therapies |

| Antiviral effects | A1 receptor agonism | Treatment for HSV infections |

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEFQKVADUBYKV-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939806 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-05-4 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adenosine 5'-monophosphate monohydrate interact with its target in the Zika virus, and what are the downstream effects?

A1: Research suggests that this compound targets the Zika virus NS5 methyltransferase, similar to the native inhibitor S-adenosylhomocysteine (SAH) []. This interaction likely occurs through stable binding at the enzyme's active site, potentially mimicking SAH and disrupting the methylation processes crucial for viral replication []. Further research is needed to confirm the exact mechanism of action and downstream effects on viral replication.

Q2: What is the structural characterization of this compound, including its molecular formula and weight?

A2: this compound, also known as Adenosine monophosphate (AMP), has the molecular formula C10H14N5O7P·H2O. Its molecular weight is 365.24 g/mol. Information on specific spectroscopic data was not provided in the analyzed research papers.

Q3: Has this compound been investigated using computational chemistry methods?

A3: Yes, computational chemistry played a key role in identifying this compound as a potential Zika virus inhibitor. Researchers employed various techniques like molecular docking, molecular dynamics (MD) simulations, and calculations of binding free energies using methods like MM/GBSA []. These simulations provided insights into the binding stability of this compound with the Zika virus NS5 methyltransferase and its potential as an inhibitor [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.